molecular formula C9H10O2 B060528 4-Ethylsalicylaldehyde CAS No. 161876-64-8

4-Ethylsalicylaldehyde

Cat. No. B060528
M. Wt: 150.17 g/mol
InChI Key: GHKLSRUKZUYUAD-UHFFFAOYSA-N
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Description

4-Ethylsalicylaldehyde is a derivative of salicylaldehyde, characterized by an ethyl group attached to the aromatic ring. This compound is of interest due to its potential applications in organic synthesis and its role as an intermediate in the synthesis of various organic compounds.

Synthesis Analysis

The synthesis of derivatives similar to 4-Ethylsalicylaldehyde, such as 4-Methoxysalicylaldehyde, involves selective methylation processes. These processes can offer insights into the synthesis pathways applicable to 4-Ethylsalicylaldehyde, utilizing starting materials like 2,4-dihydroxybenzaldehyde in the presence of catalytic systems to introduce ethyl groups selectively onto the aromatic ring (Jin, Zhang, Yan, & Ma, 2012).

Scientific Research Applications

Chemical Recycling and Polymer Studies

Poly(ethylene terephthalate) Recycling

Research by Karayannidis and Achilias (2007) delves into chemical recycling techniques for poly(ethylene terephthalate) (PET), highlighting hydrolysis and glycolysis methods for recovering monomers and producing secondary materials like unsaturated polyester resins and methacrylated oligoesters. This study underscores the potential for chemical recycling to contribute to sustainability and resource conservation in the polymer industry (Karayannidis & Achilias, 2007).

Antioxidant Activity Analysis

Analytical Methods for Antioxidant Activity

Munteanu and Apetrei (2021) present a comprehensive review of tests used to determine antioxidant activity in various fields, discussing methodologies like ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH tests. This review emphasizes the importance of understanding antioxidant mechanisms and their implications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Ethylene and Plant Biology

Ethylene Inhibition in Postharvest Quality

Martínez-Romero et al. (2007) discuss strategies for maintaining postharvest fruit and vegetable quality by inhibiting ethylene action, highlighting the effectiveness of compounds like polyamines and 1-methylcyclopropene (1-MCP). This review illustrates the critical role of ethylene in postharvest senescence and the potential for extending shelf life through ethylene inhibition (Martínez-Romero et al., 2007).

Environmental Remediation

Molecular Docking in Environmental Remediation

Liu et al. (2018) explore the use of molecular docking to understand the biodegradation mechanisms of organic pollutants, offering insights into the interactions between enzymes and pollutants. This approach provides a low-cost, accurate method for studying the degradation pathways of various contaminants, showcasing the application of molecular docking in environmental science (Liu et al., 2018).

Safety And Hazards

The safety data sheet for 4-Ethylsalicylaldehyde indicates that it is classified as a skin irritant (Category 2) . It is recommended to avoid ingestion, keep away from heat/sparks/open flames/hot surfaces, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-ethyl-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-7-3-4-8(6-10)9(11)5-7/h3-6,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKLSRUKZUYUAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437026
Record name 4-Ethyl-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylsalicylaldehyde

CAS RN

161876-64-8
Record name 4-Ethyl-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred solution of 200 mL (0.20 mole) of 1.0M of ethylmagnesium bromide (in tetrahydrofuran) in 100 mL of tetrahydrofuran was cooled in an ice-bath and 25.0 grams (0.21 mole) of 3-ethylphenol was added dropwise. Upon completion of addition, the reaction mixture was allowed to warm to ambient temperature where it stirred for 30 minutes. After this time, 15.4 grams (0.51 mole) of paraformaldehyde, 36.7 grams (0.21 mole) of hexamethylphosphoramide, and 350 mL of toluene were added. Upon completion of addition, the reaction mixture was heated to 80° C. where it stirred for about 18 hours. The reaction mixture was then cooled and concentrated under reduced pressure to a residue. The residue was taken up in diethyl ether and 200 mL of an aqueous 10% hydrochloric acid solution was added. The aqueous layer was separated and extracted with diethyl ether. The extract was combined with the organic layer, and the combination was washed with water. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduce pressure to a residue. The residue was subjected to column chromatography on silica gel, using 1:1 hexane and methylene chloride as the eluant. The product-containing fractions were combined and concentrated under reduced pressure, yielding 21.8 grams of 5-ethyl-2-formylphenol. The NMR spectrum was consistent with the proposed structure.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
15.4 g
Type
reactant
Reaction Step Three
Quantity
36.7 g
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Titanium(IV) chloride (100 mL, 100 mmol, 1M in CH2Cl2) followed by dichloromethyl methyl ether (7.47 mL, 82.5 mmol) was added to a cooled 0° C. solution of 3-ethylphenol (6.11 g, 50 mmol). The reaction mixture was stirred for 45 mins. The mixture was poured into ice and extracted with EtOAc. The organic layers were washed with brine, dried over Na2SO4 and concentrated to a bright pink oil. Purification by flash column chromatography (0% to 10% EtOAc in hexanes) gave 4-ethyl-2-hydroxy-benzaldehyde (4.9 g, 65%) followed by 2-ethyl-4-hydroxy-benzaldehyde (1.32 g, 18%). A:
Quantity
7.47 mL
Type
reactant
Reaction Step One
Quantity
6.11 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
catalyst
Reaction Step Three

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